

Performance comparison of diallyl carbonate in different polymerization techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diallyl carbonate

Cat. No.: B085299

[Get Quote](#)

A Comparative Guide to the Polymerization of Diallyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Diallyl carbonate (DAC) is a versatile monomer whose polymer, **polydiallyl carbonate**, exhibits desirable properties such as high optical clarity, impact resistance, and thermal stability. These characteristics make it a candidate for various applications, including optical lenses, specialty coatings, and potentially in the development of biocompatible materials. The performance of the final polymer is intrinsically linked to the method of polymerization. This guide provides an objective comparison of different polymerization techniques for **diallyl carbonate** and its analogues, supported by available experimental data, to aid researchers in selecting the optimal method for their specific application.

Performance Comparison of Polymerization Techniques

The choice of polymerization technique significantly impacts key performance indicators such as monomer conversion rate, polymerization time, and the final properties of the polymer. The following tables summarize quantitative data for free-radical polymerization (thermal and UV-initiated), thiol-ene polymerization, and plasma-induced polymerization of **diallyl carbonate** and its close analogue, allyl diglycol carbonate (ADC).

Table 1: Performance of Free-Radical Polymerization of Allyl Diglycol Carbonate (ADC)

Initiation Method	Initiator	Monomer Conversion	Polymerization Time	Key Polymer Properties
Thermal Initiation	Benzoyl Peroxide (BPO)	-	~70 hours[1]	Tightly cross-linked network[1]
UV Photopolymerization	2-hydroxy-2-methyl-1-phenyl-1-propanone (1173)	93.2%[2][3]	25 minutes[2][3]	High hardness (88 HD)[2]
UV Photopolymerization	Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (819)	66.7%[2]	-	Low hardness (56 HD)[2]
UV Photopolymerization	1-Hydroxycyclohexyl phenyl ketone (184)	82.1%[2]	-	-

Data for ADC is presented as a close structural analogue to DAC, illustrating the typical performance of diallyl esters in free-radical polymerization.

Table 2: Performance of Other Polymerization Techniques for **Diallyl Carbonates**

Polymerization Technique	Monomer System	Molecular Weight (Mn)	Key Polymer Properties	Reference
Thiol-Ene Polymerization	Diallyl carbonate and dithiols	Up to 26 kg/mol	High viscosity, transparent, Tg: -12 to -15 °C	[4]
Plasma-Induced Polymerization	Allyl ether-substituted cyclic carbonate	Oligomers (10-20 repeating units)	High retention of cyclic carbonate structure	[5]
Bulk Polymerization (Thermal)	(1,1'-biphenyl)-4,4'-diyldiallylcarbonate	-	>80% cross-linking, thermal stability up to 250 °C	[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the key polymerization techniques discussed.

Free-Radical Polymerization (Bulk, Thermal Initiation)

Objective: To polymerize **diallyl carbonate** using a thermal initiator in the absence of a solvent.

Materials:

- **Diallyl carbonate** (inhibitor removed)
- Benzoyl peroxide (BPO) or other suitable thermal initiator
- Reaction vessel (e.g., glass ampoule or reactor)
- Inert gas supply (Nitrogen or Argon)
- Constant temperature bath or oven

Procedure:

- **Monomer Preparation:** Purify the **diallyl carbonate** monomer by passing it through a column of activated alumina to remove any inhibitors.
- **Initiator Dissolution:** Dissolve a specified amount of the thermal initiator (e.g., 1-3 wt% of BPO) in the purified monomer.
- **Inert Atmosphere:** Place the monomer-initiator mixture into the reaction vessel. Purge the vessel with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
- **Polymerization:** Seal the reaction vessel and immerse it in a constant temperature bath set to the desired reaction temperature (e.g., 70-90°C for BPO).
- **Monitoring:** The progress of the polymerization can be monitored by techniques such as dilatometry (measuring volume contraction) or Fourier-transform infrared (FTIR) spectroscopy (monitoring the disappearance of the C=C double bond peak around 1649 cm^{-1}).
- **Termination and Isolation:** Once the desired conversion is reached, the reaction can be stopped by rapidly cooling the vessel. The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

UV Photopolymerization

Objective: To achieve rapid polymerization of **diallyl carbonate** at ambient temperature using a photoinitiator and UV radiation.

Materials:

- **Diallyl carbonate** (inhibitor removed)
- Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone)
- UV curing system with a specific wavelength and intensity output
- Mold or substrate for the polymer film

Procedure:

- Formulation: Mix the purified **diallyl carbonate** with a specified concentration of the photoinitiator (e.g., 1-5 wt%).
- Casting: Pour the mixture into a mold or cast it as a thin film on a substrate.
- Curing: Expose the formulation to UV radiation of a specific intensity (e.g., 12 mW/cm²) for a predetermined time (e.g., 25 minutes). The optimal exposure time and intensity will depend on the photoinitiator and the desired properties.
- Analysis: The double bond conversion can be calculated using FTIR spectroscopy by comparing the peak area of the C=C bond before and after curing.^[2] Polymer hardness can be measured using a durometer.

Thiol-Ene Polymerization

Objective: To synthesize a linear or cross-linked polymer through the step-growth addition of a dithiol to **diallyl carbonate**.

Materials:

- **Diallyl carbonate**
- A dithiol monomer (e.g., 1,2-ethanedithiol or a dithiol-terminated oligomer)
- A radical initiator (photo or thermal, e.g., 2,2-dimethoxy-2-phenylacetophenone for UV initiation)
- Solvent (optional, e.g., toluene or THF)

Procedure:

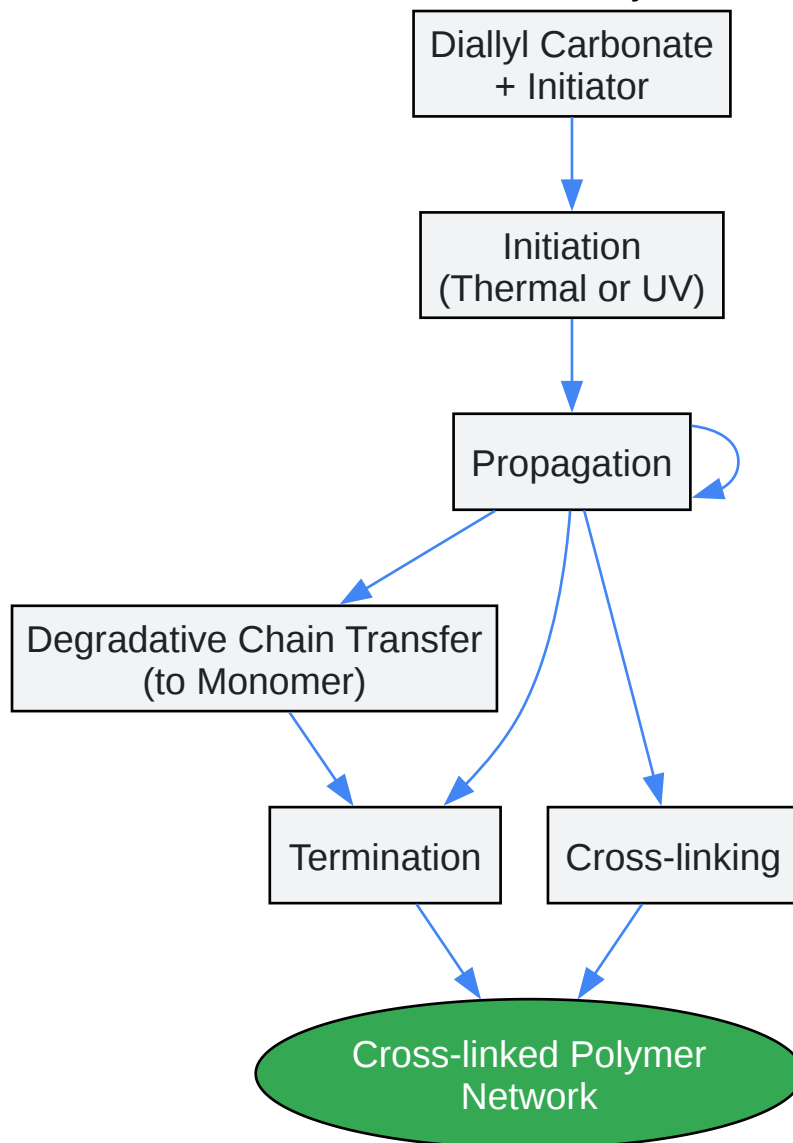
- Stoichiometry: Prepare a mixture of **diallyl carbonate** and the dithiol monomer with a 1:1 molar ratio of allyl to thiol functional groups.
- Initiator Addition: Add a small amount of the radical initiator to the mixture.
- Reaction:

- Photo-initiation: Irradiate the mixture with UV light at room temperature.
- Thermal initiation: Heat the mixture to a temperature appropriate for the chosen thermal initiator.
- Monitoring: The reaction can be monitored by the disappearance of the thiol S-H peak in the FTIR spectrum (around 2550 cm^{-1}).
- Purification: The resulting polymer can be purified by precipitation.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and mechanisms associated with the polymerization of **diallyl carbonate**.

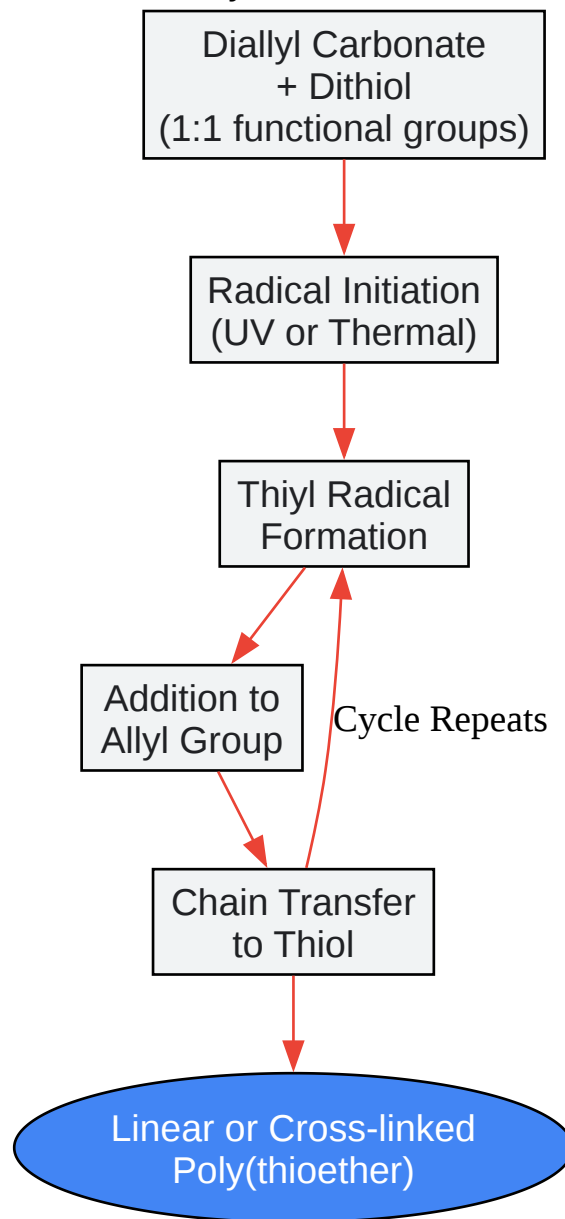
General Workflow for Free-Radical Polymerization



[Click to download full resolution via product page](#)

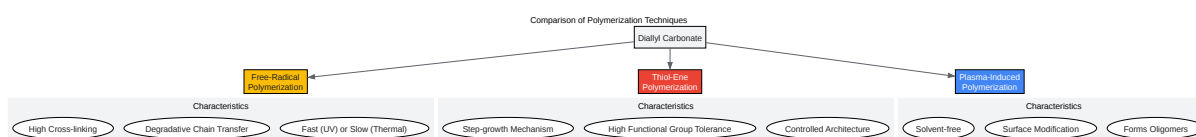
Caption: Workflow of Free-Radical Polymerization of **Diallyl Carbonate**.

Thiol-Ene Polymerization Workflow



[Click to download full resolution via product page](#)

Caption: Step-growth mechanism of Thiol-Ene Polymerization.



[Click to download full resolution via product page](#)

Caption: Logical Comparison of **Diallyl Carbonate** Polymerization Methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diallyl carbonate - Wikipedia [en.wikipedia.org]
- 5. addi.ehu.es [addi.ehu.es]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Performance comparison of diallyl carbonate in different polymerization techniques]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b085299#performance-comparison-of-diallyl-carbonate-in-different-polymerization-techniques>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com